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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and

preclinical characterization of EMD-1204831, a potent and highly selective small-molecule

inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling

pathway is a critical driver in the pathogenesis and progression of numerous human cancers,

making it a prime target for therapeutic intervention.[1][2][3][4] EMD-1204831 emerged from a

high-throughput screening campaign and subsequent lead optimization as a promising

candidate for targeted cancer therapy.[5]

Introduction to the c-Met Signaling Pathway
The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a receptor

tyrosine kinase that plays a pivotal role in embryonic development, tissue regeneration, and

wound healing.[6][7] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes

and autophosphorylates, initiating a cascade of downstream signaling pathways. These include

the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate cell proliferation,

survival, migration, and invasion.[4][6]

In oncology, aberrant c-Met signaling, driven by mechanisms such as gene amplification,

mutation, or protein overexpression, is associated with tumor growth, angiogenesis, and

metastasis.[1][6] This makes the c-Met pathway a compelling target for the development of

novel anticancer agents.[2]
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Caption: The c-Met Signaling Pathway.
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Discovery and Optimization of EMD-1204831
EMD-1204831 was identified through a high-throughput screening (HTS) campaign that

identified 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-

yl]methyl]phenyl]carbamate as a lead structure with an IC50 of 30 nM for the c-Met enzyme.[5]

Subsequent optimization of this initial hit for improved potency, efficacy, pharmacokinetic

properties, and safety profile led to the identification of EMD-1204831.[5] The co-crystal

structure of the initial hit revealed a DFG-in binding conformation, interacting with the main

chain nitrogen atoms of Met1160 in the hinge region and Asp1222.[5]

Biochemical and Cellular Activity
EMD-1204831 is a competitive and selective inhibitor of c-Met kinase activity.[8] Its inhibitory

activity has been characterized through various biochemical and cell-based assays.

Quantitative Data Summary
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Assay Type
Target/Cell
Line

Endpoint
EMD-1204831
IC50 (nM)

Reference

Biochemical

Assay

Recombinant

human c-Met

kinase domain

Kinase Inhibition 9 [7][8]

Biochemical

Assay

Enzymatic c-Met

kinase
Kinase Inhibition 12 [5]

Cell-based Assay

A549 (HGF-

induced c-Met

phosphorylation)

c-Met

Phosphorylation
15 [8]

Cell-based Assay
EBC-1 (c-Met

amplified)

c-Met

Phosphorylation
12 [8]

Cell-based Assay
Cellular c-Met

kinase
Kinase Inhibition 15 [5]

Cell Viability

Assay
Hs746T Cell Viability 4.72 [9]

Cell Viability

Assay
EBC-1 Cell Viability 12.1 [9]

Cell Viability

Assay
MKN-45 Cell Viability 49.3 [9]

Selectivity Profile
The selectivity of EMD-1204831 was assessed against a large panel of human kinases. It

demonstrated exceptional selectivity for c-Met, with an inhibitory activity more than 3,000-fold

higher than for the other 241 human kinases tested.[8] At a concentration of 10 µmol/L, none of

the other kinases were inhibited by more than 50%.[8]

Experimental Protocols
Biochemical Kinase Assay
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Caption: Biochemical Kinase Assay Workflow.

The biochemical activity of EMD-1204831 was determined using a flash-plate assay with

recombinant human c-Met kinase domain and a biotinylated peptide substrate.[8] The inhibitor,

enzyme, and substrate were incubated together, and the level of substrate phosphorylation

was measured to determine the extent of kinase inhibition.[8]

Cellular c-Met Phosphorylation Assay
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Caption: Cellular Phosphorylation Assay Workflow.

To assess the inhibition of c-Met phosphorylation in a cellular context, cancer cell lines such as

A549 (HGF-dependent) and EBC-1 (c-Met amplified) were utilized.[8] Cells were treated with

varying concentrations of EMD-1204831. For HGF-dependent models, cells were stimulated

with HGF to induce c-Met phosphorylation.[8] Following treatment, cells were lysed, and the

levels of phosphorylated c-Met were quantified using Western blotting or ELISA.[8]
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In Vivo Antitumor Activity
EMD-1204831 demonstrated significant antitumor activity in various preclinical xenograft

models.[5] It was effective in tumors with both HGF-dependent and HGF-independent c-Met

activation.[5] In models such as U87-MG glioblastoma, TPR-Met-transformed mouse

fibroblasts, and Hs746T gastric cancer, complete tumor regressions were observed at doses as

low as 6 mg/kg/day administered orally.[5] Pharmacokinetic and pharmacodynamic analyses

revealed a dose- and time-dependent inhibition of c-Met phosphorylation in vivo.[5]

Conclusion
EMD-1204831 is a potent, highly selective, and orally bioavailable inhibitor of c-Met. Its robust

preclinical profile, characterized by strong inhibition of c-Met kinase activity, selectivity, and

significant in vivo antitumor efficacy, established it as a promising candidate for clinical

development in the treatment of c-Met-driven malignancies.[5][7][8] The data presented herein

underscore the therapeutic potential of targeting the c-Met signaling pathway with selective

inhibitors like EMD-1204831.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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